molecular formula C14H18O2 B13867681 4-(Benzyloxy)cycloheptan-1-one CAS No. 68198-31-2

4-(Benzyloxy)cycloheptan-1-one

Cat. No.: B13867681
CAS No.: 68198-31-2
M. Wt: 218.29 g/mol
InChI Key: YBNKHAYZJGDPKP-UHFFFAOYSA-N
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Description

4-Phenylmethoxycycloheptan-1-one is an organic compound characterized by a cycloheptanone ring substituted with a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenylmethoxycycloheptan-1-one typically involves the following steps:

    Formation of the Cycloheptanone Ring: This can be achieved through the cyclization of a suitable precursor, such as 1,6-heptadiene, using a catalyst like palladium on carbon under hydrogenation conditions.

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via a nucleophilic substitution reaction. For example, cycloheptanone can be reacted with phenylmethanol in the presence of a strong base like sodium hydride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-phenylmethoxycycloheptan-1-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenylmethoxycycloheptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cycloheptanones.

Scientific Research Applications

4-Phenylmethoxycycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-phenylmethoxycycloheptan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A simpler analog without the phenylmethoxy group.

    4-Phenylcycloheptan-1-one: Lacks the methoxy group.

    4-Methoxycycloheptan-1-one: Lacks the phenyl group.

Uniqueness

4-Phenylmethoxycycloheptan-1-one is unique due to the presence of both the phenyl and methoxy groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

68198-31-2

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

4-phenylmethoxycycloheptan-1-one

InChI

InChI=1S/C14H18O2/c15-13-7-4-8-14(10-9-13)16-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2

InChI Key

YBNKHAYZJGDPKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC(=O)C1)OCC2=CC=CC=C2

Origin of Product

United States

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